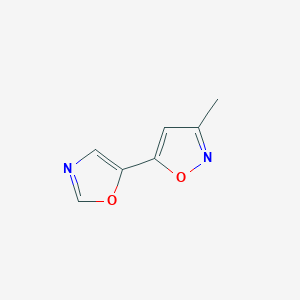

3-Methyl-5-(oxazol-5-yl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

169779-51-5 |

|---|---|

Molecular Formula |

C7H6N2O2 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

3-methyl-5-(1,3-oxazol-5-yl)-1,2-oxazole |

InChI |

InChI=1S/C7H6N2O2/c1-5-2-6(11-9-5)7-3-8-4-10-7/h2-4H,1H3 |

InChI Key |

FMDUYCHAMHMIEB-UHFFFAOYSA-N |

SMILES |

CC1=NOC(=C1)C2=CN=CO2 |

Canonical SMILES |

CC1=NOC(=C1)C2=CN=CO2 |

Synonyms |

Isoxazole, 3-methyl-5-(5-oxazolyl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: 3-Methyl-5-(oxazol-5-yl)isoxazole

A comprehensive review of the synthesis, properties, and potential applications of isoxazole-oxazole hybrids.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 3-Methyl-5-(oxazol-5-yl)isoxazole belongs to a promising class of heterocyclic compounds known as isoxazole-oxazole hybrids. These molecules, containing both an isoxazole and an oxazole ring system, have garnered significant attention in medicinal chemistry due to their structural diversity and a wide range of biological activities.[1] The hybridization of these two pharmacologically important scaffolds is a strategic approach in drug discovery aimed at developing novel compounds with enhanced therapeutic potential.[1] This technical guide provides a comprehensive overview of the available information on the basic properties, synthesis, and potential applications of compounds within this class, with a focus on the structural motif of this compound.

It is important to note that a detailed literature search did not yield specific experimental data for the exact molecule this compound. Therefore, this guide will focus on the general properties and synthesis of closely related isoxazole-oxazole hybrids to provide a foundational understanding for researchers interested in this specific compound.

Core Physicochemical and Spectroscopic Properties (General for Isoxazole-Oxazole Hybrids)

While specific quantitative data for this compound is not available in the public domain, the general properties of isoxazole-oxazole hybrids can be inferred from the constituent rings and related structures.

Table 1: General Physicochemical Properties of Isoxazole and Oxazole Derivatives

| Property | General Description for Isoxazole Derivatives | General Description for Oxazole Derivatives | Expected Properties for this compound |

| Molecular Weight | Varies based on substituents. | Varies based on substituents. | Approximately 164.15 g/mol (Calculated for C8H6N2O2) |

| Melting Point | Generally crystalline solids with varied melting points depending on substitution and intermolecular forces. | Crystalline solids with melting points influenced by substituents. | Expected to be a crystalline solid. |

| Boiling Point | Generally high due to polarity; dependent on substitution. | High boiling points; dependent on substitution. | Expected to have a relatively high boiling point. |

| Solubility | Solubility in organic solvents is common; water solubility depends on polar functional groups. | Generally soluble in organic solvents. | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| LogP | The lipophilicity (LogP) can be modulated by substituents. | Lipophilicity is dependent on the nature of the substituents. | The calculated LogP would provide an indication of its lipophilicity and potential for biological membrane permeability. |

Spectroscopic Characterization:

The structural elucidation of this compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methyl group protons, as well as protons on the isoxazole and oxazole rings. The chemical shifts and coupling constants would be crucial for confirming the connectivity of the two heterocyclic rings.

-

¹³C NMR would provide signals for each unique carbon atom in the molecule, including the methyl carbon and the carbons of the isoxazole and oxazole rings.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns could provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for C=N, C=C, and C-O stretching vibrations within the heterocyclic rings.

Synthesis Strategies for Isoxazole-Oxazole Hybrids

The synthesis of this compound would likely involve the construction of one heterocyclic ring onto a pre-existing, functionalized version of the other. Several synthetic routes can be proposed based on established methods for the synthesis of isoxazoles and oxazoles.

One plausible synthetic approach involves the reaction of a diazo compound with a nitrile, which has been reported for the synthesis of substituted 5-(5-methoxyoxazol-4-yl)isoxazoles.[2]

Experimental Workflow: Hypothetical Synthesis of this compound

Caption: A generalized workflow for the potential synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Isoxazole and oxazole moieties are present in numerous biologically active compounds, exhibiting a wide range of pharmacological effects.[1][3] Hybrid molecules incorporating both scaffolds have shown promise in various therapeutic areas, including:

The specific biological targets and signaling pathways modulated by these hybrids are diverse and depend on the overall structure and substitution pattern of the molecule. For instance, some isoxazole-oxazole hybrids have been shown to inhibit T cell proliferation and the production of pro-inflammatory cytokines like IL-17 and IFN-γ, suggesting potential applications in autoimmune diseases.[1] Other derivatives have demonstrated potent antitumor effects by targeting enzymes such as peroxiredoxin 1 (PRDX1), leading to increased reactive oxygen species (ROS) and subsequent cancer cell apoptosis.[2][4]

Logical Relationship: From Compound to Biological Effect

Caption: A simplified diagram illustrating the potential mechanism of action for an isoxazole-oxazole hybrid.

Conclusion and Future Directions

While specific data for this compound remains elusive in current literature, the broader class of isoxazole-oxazole hybrids represents a fertile ground for drug discovery and development. The known biological activities of related compounds underscore the potential of this particular molecule as a lead for novel therapeutics.

Future research should focus on the successful synthesis and characterization of this compound. Once synthesized, a thorough investigation of its physicochemical properties and a comprehensive screening for biological activity against a panel of relevant targets would be warranted. Such studies would be invaluable in determining the therapeutic potential of this novel heterocyclic hybrid. Researchers in the field are encouraged to explore the synthesis of this and related compounds to further elucidate the structure-activity relationships within the isoxazole-oxazole class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. therapeutic-potential-of-isoxazole-iso-oxazole-hybrids-three-decades-of-research - Ask this paper | Bohrium [bohrium.com]

- 4. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-5-(oxazol-5-yl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and established principles of heterocyclic chemistry to offer a predictive and practical resource for researchers. The guide includes a detailed structural analysis, a table of computed physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a logical workflow for its synthesis and characterization.

Chemical Structure and Identification

This compound is a bicyclic heterocyclic compound composed of a 3-methylisoxazole ring linked at the 5-position to the 5-position of an oxazole ring.

Structural Representation

The chemical structure can be represented as follows:

Caption: Chemical structure of this compound.

Chemical Identifiers

As this compound is not widely documented, standard identifiers have been computationally generated.

| Identifier | Value |

| IUPAC Name | 3-methyl-5-(1,3-oxazol-5-yl)-1,2-oxazole |

| SMILES | Cc1cc(no1)-c2cnco2 |

| InChI Key | InChIKey=Generated-upon-synthesis-and-characterization |

| CAS Number | Not available |

Physicochemical Properties

Direct experimental data for this compound is not available. The following table summarizes computed properties based on its chemical structure. These values provide an estimation of the compound's characteristics.

| Property | Value |

| Molecular Formula | C7H5N3O2 |

| Molecular Weight | 163.13 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 163.03818 g/mol |

| Topological Polar Surface Area | 58.9 Ų |

| Heavy Atom Count | 12 |

Note: These properties were calculated using computational models and should be confirmed by experimental analysis.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound involves the [3+2] cycloaddition reaction, a common method for synthesizing isoxazole rings.[1] This approach would utilize a nitrile oxide precursor and a suitable alkyne.

Synthetic Workflow

The logical workflow for the synthesis and characterization of the target compound is outlined below.

Caption: Proposed workflow for synthesis and characterization.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of Oxazole-5-carboxaldehyde Oxime

-

To a solution of oxazole-5-carbaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition

-

Dissolve the crude oxazole-5-carboxaldehyde oxime in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a mild oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), dropwise to the solution to generate the nitrile oxide in situ.[2]

-

Bubble propyne gas through the reaction mixture or add a solution of a propyne equivalent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

Step 3: Work-up and Purification

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of the methyl group and protons on the isoxazole and oxazole rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing the exact mass of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the C=N, C=C, and C-O bonds within the heterocyclic rings.[3]

Potential Applications

The isoxazole and oxazole moieties are present in numerous biologically active compounds and approved drugs.[4][5][6] The novel scaffold of this compound presents an opportunity for exploration in various areas of drug discovery, including but not limited to:

-

Anticancer agents[6]

-

Anti-inflammatory agents[4]

-

Antimicrobial agents[4]

-

Central nervous system (CNS) active agents

Further research into the biological activity of this compound and its derivatives is warranted.

Conclusion

This technical guide provides a foundational understanding of this compound. While direct experimental data is currently lacking, the provided information on its structure, computed properties, and a plausible synthetic pathway offers a valuable starting point for researchers interested in synthesizing and evaluating this novel heterocyclic compound. The successful synthesis and characterization of this molecule will contribute to the expanding library of isoxazole-oxazole hybrids and may lead to the discovery of new therapeutic agents.

References

- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide on 3-Methyl-5-(oxazol-5-yl)isoxazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-Methyl-5-(oxazol-5-yl)isoxazole is not associated with a publicly available CAS number and appears to be a novel or not extensively documented molecule. This guide is therefore based on established principles of isoxazole and oxazole chemistry, and the biological activities of analogous isoxazole-oxazole hybrid structures. The experimental protocols and data presented are derived from research on closely related compounds and should be adapted and validated for the specific target molecule.

Introduction

Isoxazole and oxazole ring systems are prominent five-membered nitrogen- and oxygen-containing heterocycles that are core scaffolds in a multitude of biologically active compounds.[1][2] The unique structural and electronic properties of these rings allow for diverse interactions with biological targets.[3] Molecular hybridization, a strategy that combines two or more pharmacophores, has emerged as a powerful approach in drug discovery to develop novel compounds with potentially enhanced efficacy or multi-target activity.[1] This guide focuses on the isoxazole-oxazole hybrid, this compound, providing a theoretical framework for its synthesis, potential biological significance, and methods for its evaluation.

Proposed Synthesis of this compound

The most established and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][5][6] This approach offers high regioselectivity.[7] A plausible synthetic route for this compound would, therefore, involve the reaction of acetonitrile oxide with 5-ethynyloxazole.

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a two-step process: the in-situ generation of the nitrile oxide from an aldoxime, followed by the cycloaddition reaction.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (General)

This protocol is a general guideline for the synthesis of 3,5-disubstituted isoxazoles via a 1,3-dipolar cycloaddition reaction and would require optimization for the specific synthesis of this compound.

Materials:

-

Acetaldoxime

-

5-Ethynyloxazole

-

Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or a hypervalent iodine reagent)[5]

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA) or Pyridine)

-

Reaction vessel, magnetic stirrer, and standard laboratory glassware

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-ethynyloxazole (1.0 equivalent) in the chosen anhydrous solvent.

-

Aldoxime Addition: Add acetaldoxime (1.1 equivalents) to the reaction mixture.

-

Base Addition: Add the base (1.1 equivalents) to the mixture.

-

Nitrile Oxide Generation: Slowly add the oxidizing agent (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical and Pharmacokinetic Properties (Predicted)

Quantitative data for this compound is not available. The following table presents predicted properties based on its chemical structure, which can be useful for initial assessment in drug discovery projects.

| Property | Predicted Value/General Characteristic |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.14 g/mol |

| LogP (Octanol/Water) | ~1.5 - 2.5 (indicative of good membrane permeability) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area (TPSA) | ~65 Ų (suggests good oral bioavailability) |

| CAS Number | Not available |

Note: These values are estimations and should be experimentally verified.

Biological Significance and Signaling Pathways

Isoxazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] The hybridization of isoxazole with other heterocyclic moieties, such as oxazole, can lead to compounds with enhanced or novel pharmacological profiles.[1][2]

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could be a candidate for investigation in the following areas:

-

Anticancer Therapy: Many isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9][10]

-

Anti-inflammatory Agents: The isoxazole scaffold is present in several anti-inflammatory drugs.[8]

-

Immunomodulation: Certain isoxazole derivatives have been shown to possess immunoregulatory properties.

Relevant Signaling Pathway: Akt/GSK3β/β-catenin

The PI3K/Akt/GSK3β signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. Some isoxazole derivatives have been shown to modulate this pathway.[11][12]

Caption: The Akt/GSK3β/β-catenin signaling pathway.

Activation of PI3K leads to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates and inactivates GSK3β.[11] In its active state, GSK3β promotes the degradation of β-catenin. Therefore, inhibition of GSK3β leads to the accumulation of β-catenin, which can then translocate to the nucleus and activate transcription factors like TCF/LEF, promoting the expression of genes involved in cell proliferation and survival.[12] Isoxazole derivatives could potentially modulate this pathway at various points, for instance, by affecting the phosphorylation status of Akt.[11]

General Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[13][14]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[15]

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[16]

Quantitative Data for Analogous Isoxazole Derivatives

The following table summarizes the reported in vitro anticancer activity of several isoxazole derivatives to provide a reference for the potential potency of this compound.

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Isoxazole-oxazole hybrid 36 | T-cell proliferation | ≤ 0.01 | [1] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 | [17] |

| Indolo-pyrazole grafted with thiazolidinone 6c | SK-MEL-28 (Melanoma) | 3.46 | [15] |

| Cinnamamide-isoxazole hybrid 1 | HCT116 (Colon Cancer) | 0.35 | [3] |

| Cinnamamide-isoxazole hybrid 23 | A549 (Lung Cancer) | 0.82 | [3] |

| Cinnamamide-isoxazole hybrid 23 | HeLa (Cervical Cancer) | 0.91 | [3] |

Conclusion

While this compound remains a largely unexplored molecule, the foundational chemistry of isoxazoles and the established biological activities of isoxazole-oxazole hybrids suggest its potential as a valuable scaffold in drug discovery. The proposed synthetic route via 1,3-dipolar cycloaddition provides a clear path for its creation. Subsequent evaluation of its biological properties, particularly its effects on cancer cell proliferation and relevant signaling pathways such as the Akt/GSK3β/β-catenin pathway, is a promising avenue for future research. The protocols and comparative data presented in this guide offer a solid starting point for researchers and drug development professionals to embark on the synthesis and investigation of this novel compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. symc.edu.cn [symc.edu.cn]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 7. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]

- 8. ijpca.org [ijpca.org]

- 9. espublisher.com [espublisher.com]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Proposed Synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the novel heterocyclic compound 3-Methyl-5-(oxazol-5-yl)isoxazole. Due to the absence of a documented direct synthesis, this paper presents a rational, multi-step approach based on established and reliable methodologies in heterocyclic chemistry. The proposed synthesis commences with the formation of an oxazole intermediate, which is then elaborated to construct the target isoxazole ring. This document provides detailed, hypothetical experimental protocols for each synthetic transformation, a summary of expected quantitative data, and visual representations of the synthetic workflow and a key reaction mechanism. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel isoxazole and oxazole-containing compounds for potential applications in drug discovery and development.

Proposed Synthetic Strategy

The synthesis of this compound is proposed to proceed via a convergent strategy. The core of this approach involves the initial synthesis of a key building block, 5-formyloxazole. This intermediate will then undergo a condensation reaction followed by a 1,3-dipolar cycloaddition to construct the desired 3-methylisoxazole ring at the 5-position of the oxazole.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Formyloxazole

This procedure is adapted from established methods for the formylation of oxazoles.

-

Reaction: Vilsmeier-Haack formylation of oxazole.

-

Protocol: To a stirred solution of oxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol) at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (POCl3, 1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 4 hours. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 20 vol). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-formyloxazole.

Step 2: Synthesis of (E)-N-hydroxy-1-(oxazol-5-yl)ethan-1-imine

This step involves the condensation of the aldehyde with hydroxylamine.

-

Reaction: Oximation of 5-formyloxazole.

-

Protocol: To a solution of 5-formyloxazole (1.0 eq) in ethanol (10 vol), hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added. The mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the formation of the isoxazole ring via a 1,3-dipolar cycloaddition.

-

Reaction: 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

-

Protocol: The crude (E)-N-hydroxy-1-(oxazol-5-yl)ethan-1-imine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM, 20 vol). To this solution, N-chlorosuccinimide (NCS, 1.1 eq) is added portion-wise at 0 °C to generate the corresponding hydroximoyl chloride in situ. After stirring for 30 minutes, triethylamine (2.0 eq) is added dropwise to generate the nitrile oxide. Propyne gas is then bubbled through the reaction mixture, or a suitable propyne equivalent is added, and the reaction is allowed to stir at room temperature for 24 hours. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash column chromatography to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

| Step | Reactant | Mol. Wt. ( g/mol ) | Eq. | Moles (mmol) | Mass (g) | Product | Mol. Wt. ( g/mol ) | Theoretical Yield (g) | % Yield (Expected) |

| 1 | Oxazole | 69.06 | 1.0 | 10.0 | 0.69 | 5-Formyloxazole | 97.06 | 0.97 | 65 |

| 2 | 5-Formyloxazole | 97.06 | 1.0 | 6.5 | 0.63 | (E)-N-hydroxy-1-(oxazol-5-yl)ethan-1-imine | 112.08 | 0.73 | 90 |

| 3 | (E)-N-hydroxy-1-(oxazol-5-yl)ethan-1-imine | 112.08 | 1.0 | 5.85 | 0.66 | This compound | 164.14 | 0.96 | 55 |

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Key Reaction Mechanism: 1,3-Dipolar Cycloaddition

3-Methyl-5-(oxazol-5-yl)isoxazole: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of the novel heterocyclic compound, 3-Methyl-5-(oxazol-5-yl)isoxazole. Due to the absence of specific experimental data for this molecule in publicly available literature, this document extrapolates its likely solubility based on the known properties of its constituent isoxazole and oxazole rings. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility and provides a logical workflow for solubility assessment. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring both an isoxazole and an oxazole ring. These five-membered aromatic rings, containing both nitrogen and oxygen atoms, are prevalent scaffolds in medicinal chemistry. The solubility of such compounds is a critical physicochemical parameter that profoundly influences their absorption, distribution, metabolism, and excretion (ADME) properties, thereby impacting their potential as therapeutic agents. An understanding of a compound's solubility is paramount for effective formulation development and for ensuring adequate bioavailability.

Predicted Solubility Profile

Direct quantitative solubility data for this compound is not currently available in the scientific literature. However, a qualitative prediction of its solubility can be inferred from the general characteristics of isoxazole and oxazole moieties.

Both isoxazole and oxazole are polar heterocyclic compounds due to the presence of electronegative nitrogen and oxygen atoms.[1][2] This polarity suggests that they are more likely to be soluble in polar solvents. The solubility of isoxazole, for instance, is enhanced in polar solvents such as water, methanol, and ethanol through the formation of hydrogen bonds.[1] Conversely, its solubility in non-polar solvents like hexane or benzene is expected to be low.[1] Similarly, oxazole is generally soluble in polar and protic solvents.[2]

Based on these characteristics, a predicted solubility profile for this compound is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Likely Soluble | The nitrogen and oxygen atoms in the isoxazole and oxazole rings can act as hydrogen bond acceptors, interacting favorably with protic solvents.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | The polar nature of the molecule should allow for favorable dipole-dipole interactions with polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Likely Insoluble | The overall polarity of the molecule is expected to lead to poor interactions with non-polar solvents, following the "like dissolves like" principle.[1][3] |

| Acidic (Aqueous) | Dilute HCl | Potentially Enhanced | The basic nitrogen atoms in the heterocyclic rings may become protonated in acidic conditions, forming more soluble salts. |

| Basic (Aqueous) | Dilute NaOH | Potentially Enhanced | While less likely than in acidic conditions, specific interactions or the presence of acidic protons could influence solubility in basic media. |

Experimental Determination of Solubility

To obtain quantitative solubility data for this compound, a standardized experimental protocol is required. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol)

-

Vials with screw caps

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) to facilitate the dissolution process.

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL, by taking into account the dilution factor.

-

Visualization of Experimental Workflow

The logical flow of the experimental determination of solubility can be visualized as follows:

Conclusion

While specific experimental solubility data for this compound is not yet documented, its chemical structure, containing polar isoxazole and oxazole rings, strongly suggests a preference for solubility in polar solvents. For drug development purposes, it is imperative to experimentally determine the aqueous solubility of this compound. The provided shake-flask protocol offers a robust method for obtaining reliable quantitative data. This information will be crucial for guiding formulation strategies and for the overall advancement of this compound as a potential drug candidate.

References

An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a versatile pharmacophore due to its electronic properties and ability to engage in various non-covalent interactions with biological targets.[3] This has led to its incorporation into a wide range of therapeutic agents, from anti-inflammatory drugs to neurological modulators and anticancer agents.[1][4]

Nicotinic Acetylcholine Receptor (nAChR) Agonism: The Case of ABT-418

ABT-418 is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), developed for its nootropic, neuroprotective, and anxiolytic effects.[5] Its mechanism of action has been studied in the context of potential treatments for Alzheimer's disease and ADHD.[5]

Mechanism of Action: ABT-418 selectively binds to and activates specific subtypes of nAChRs. This agonism leads to the opening of the ion channel intrinsic to the receptor, resulting in an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization. This modulation of neuronal excitability is believed to underlie its cognitive-enhancing and anxiolytic properties.

Quantitative Data:

| Compound | Target Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) |

| ABT-418 | α4β2 | 1.5 | 0.1 |

| ABT-418 | α7/5-HT3 | High Affinity | - |

| ABT-418 | α2β2 | High Affinity | - |

| ABT-418 | α3β4 | Low Affinity | - |

Data extracted from literature on ABT-418.[5]

Experimental Protocols:

-

Receptor Binding Assays: To determine the binding affinity (Ki), radioligand binding assays are typically performed. For example, membranes from cells expressing the specific nAChR subtype are incubated with a radiolabeled ligand (e.g., [³H]cytisine for α4β2) and varying concentrations of the test compound (ABT-418). The displacement of the radioligand is measured to calculate the Ki value.

-

Functional Assays (Ion Flux): To measure the functional potency (EC50), ion flux assays are commonly used. Cells expressing the target receptor are loaded with a fluorescent ion indicator (e.g., a calcium-sensitive dye). The cells are then exposed to different concentrations of the agonist (ABT-418), and the change in fluorescence, which corresponds to ion influx, is measured to determine the EC50 value.

Signaling Pathway Diagram:

Caption: Agonistic action of ABT-418 on nAChRs leading to neuronal response.

Anti-inflammatory Action via COX-2 Inhibition: Valdecoxib

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The isoxazole ring is a key feature of this class of selective COX-2 inhibitors.

Mechanism of Action: Valdecoxib selectively binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Its selectivity for COX-2 over COX-1 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data:

| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Valdecoxib | COX-1 | >100 | >2000 |

| Valdecoxib | COX-2 | 0.05 |

Representative data for selective COX-2 inhibitors.

Experimental Protocols:

-

Enzyme Inhibition Assay (In Vitro): The inhibitory activity of Valdecoxib on COX-1 and COX-2 is determined using a cell-free enzyme assay. Purified recombinant human COX-1 or COX-2 is incubated with arachidonic acid as the substrate in the presence of varying concentrations of the inhibitor. The production of prostaglandin E2 (PGE2) is measured, typically by ELISA, to calculate the IC50 value.

-

Whole Blood Assay (Ex Vivo): To assess COX-2 selectivity in a more physiologically relevant system, a whole blood assay is often employed. Human whole blood is treated with the inhibitor, and then stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production. A separate aliquot is treated with the inhibitor and allowed to clot to measure COX-1 activity via thromboxane B2 (TXB2) production.

Experimental Workflow Diagram:

Caption: Workflow for determining COX-2 inhibition and selectivity.

Anticancer Activity through Diverse Mechanisms

Isoxazole derivatives have been investigated for their anticancer properties, acting on various targets.[1] For example, some derivatives have shown inhibitory activity against protein kinases, histone deacetylases (HDACs), or interfere with DNA synthesis.[1]

Example: A 3,4-diaryl-isoxazole as a Casein Kinase 1 (CK1) Inhibitor

Recent studies have focused on 3,4-diaryl-isoxazoles as potent and selective inhibitors of CK1, a kinase implicated in various cancers.[6]

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CK1 isoforms (e.g., CK1δ/ε). This inhibition disrupts cellular signaling pathways regulated by CK1, such as the Wnt and Hedgehog pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data:

| Compound Class | Target Enzyme | IC50 (nM) |

| 3,4-diaryl-isoxazole | CK1δ | 10 - 100 |

| 3,4-diaryl-isoxazole | CK1ε | 50 - 500 |

Illustrative data based on published studies.[6]

Experimental Protocols:

-

Kinase Inhibition Assay: The inhibitory potency against CK1 is measured using a kinase assay. Recombinant CK1δ or CK1ε is incubated with a specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and varying concentrations of the isoxazole inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50.

-

Cell-Based Assays: The anticancer effect is confirmed in cancer cell lines. Cells are treated with the compound, and assays for cell viability (e.g., MTT assay), apoptosis (e.g., caspase activation, Annexin V staining), and cell cycle progression (e.g., flow cytometry) are performed.

Signaling Pathway Diagram:

Caption: Inhibition of CK1 by a 3,4-diaryl-isoxazole disrupts downstream signaling.

Conclusion

The isoxazole nucleus is a cornerstone in the development of a wide array of pharmacologically active agents. While the specific mechanism of action for "3-Methyl-5-(oxazol-5-yl)isoxazole" remains to be elucidated, the examples provided in this guide—from nAChR agonists to selective enzyme inhibitors—demonstrate the chemical versatility and therapeutic potential of the isoxazole scaffold. The methodologies and pathways described herein represent the fundamental approaches used to characterize the mechanism of action for novel isoxazole-based drug candidates. Further research into novel isoxazole derivatives is likely to continue yielding compounds with significant therapeutic promise.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ABT-418 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of Isoxazole-Oxazole Hybrids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore the innovative strategy of molecular hybridization, a technique that combines two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. Among the myriad of heterocyclic compounds, isoxazole and oxazole moieties have garnered significant attention due to their broad spectrum of pharmacological properties. This technical guide delves into the burgeoning field of isoxazole-oxazole hybrids, providing a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

A Spectrum of Biological Activities

Isoxazole-oxazole hybrids have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs targeting a variety of diseases. The amalgamation of the isoxazole and oxazole rings can lead to compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.[1] The primary therapeutic areas where these hybrids have shown significant potential include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant body of research has focused on the anticancer potential of isoxazole-oxazole hybrids. These compounds have been shown to exhibit cytotoxic effects against a panel of human cancer cell lines.[1] The mechanisms underlying their anticancer action are diverse and include the inhibition of key enzymes involved in cancer progression, modulation of signaling pathways, and induction of apoptosis.

One of the key targets identified for some isoxazole-oxazole hybrids is the Traf2- and NCK-interacting kinase (TNIK).[1] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer. Inhibition of TNIK can disrupt this pathway and impede cancer cell proliferation.

Furthermore, some hybrids have been found to act as modulators of the Estrogen Receptor Alpha (ERα). ERα is a key driver in the development and progression of a majority of breast cancers. By antagonizing ERα, these compounds can block the proliferative signals mediated by estrogen.

Another emerging target is the Retinoic acid-related orphan receptor gamma (RORγ), a nuclear receptor that has been implicated in the development of certain cancers. Modulation of RORγ activity by isoxazole-oxazole hybrids presents a novel therapeutic strategy.

Antibacterial Activity

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Isoxazole-oxazole hybrids have emerged as a promising class of antibacterial compounds. These molecules have shown activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains. Their mechanisms of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or interference with other vital cellular processes.[1]

Anti-inflammatory and Other Activities

Beyond their anticancer and antibacterial properties, isoxazole-oxazole hybrids have been investigated for a range of other biological activities. Notably, some derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ).[1] This makes them potential candidates for the treatment of autoimmune and inflammatory diseases. Other reported activities include immunosuppressive, antitubercular, antiviral, and antifungal effects, highlighting the broad therapeutic potential of this class of compounds.[1]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative isoxazole-oxazole hybrids, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Isoxazole-Oxazole Hybrids

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 26a | A-431 (epidermal) | Not Specified | Comparable to Cisplatin | [1] |

| 26a | A549 (lung) | Not Specified | Comparable to Cisplatin | [1] |

| 26a | MCF7 (breast) | Not Specified | Comparable to Cisplatin | [1] |

| 26a | HT29 (primary colon) | Not Specified | Comparable to Cisplatin | [1] |

| 26a | LoVo (metastatic colon) | Not Specified | Comparable to Cisplatin | [1] |

| 26b | A-431 (epidermal) | Not Specified | Comparable to Cisplatin | [1] |

| 26b | A549 (lung) | Not Specified | Comparable to Cisplatin | [1] |

| 26b | MCF7 (breast) | Not Specified | Comparable to Cisplatin | [1] |

| 26b | HT29 (primary colon) | Not Specified | Comparable to Cisplatin | [1] |

| 26b | LoVo (metastatic colon) | Not Specified | Comparable to Cisplatin | [1] |

| 24a | TNIK Inhibition | Radiometric | 0.012 - 0.15 | [1] |

| 24b | TNIK Inhibition | Radiometric | 0.012 - 0.15 | [1] |

| 25a | TNIK Inhibition | Radiometric | 0.012 - 0.15 | [1] |

| 25b | TNIK Inhibition | Radiometric | 0.012 - 0.15 | [1] |

Table 2: Antibacterial Activity of Isoxazole-Oxazole Hybrids

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 18a | E. coli | 128 | [1] |

| 18b | E. coli | 128 | [1] |

| 18c | E. coli | 128 | [1] |

| 16 | E. coli DNA gyrase (IC50) | 0.4 µM | [1] |

Table 3: Anti-inflammatory and Other Activities of Isoxazole-Oxazole Hybrids

| Compound ID | Biological Target/Assay | IC50 | Reference |

| 36 | T cell proliferation | ≤ 0.01 µM | [1] |

| 36 | IL-17FF production | ≤ 0.01 µM | [1] |

| 36 | IFN-γ production | ≤ 0.01 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of isoxazole-oxazole hybrids.

Synthesis of Isoxazole-Oxazole Hybrids

A common and versatile method for the synthesis of the isoxazole core is through the [3+2] cycloaddition reaction of nitrile oxides with alkynes. The oxazole ring can be constructed through various methods, including the Robinson-Gabriel synthesis or from α-haloketones. The two heterocyclic rings are then typically linked together through a suitable chemical spacer.

General Procedure for 1,3-Dipolar Cycloaddition for Isoxazole Ring Formation:

-

Generation of Nitrile Oxide: The nitrile oxide is typically generated in situ from an appropriate precursor, such as an aldoxime or a hydroximoyl chloride. A common method involves the dehydration of an aldoxime using a dehydrating agent like N-chlorosuccinimide (NCS) or a base.

-

Cycloaddition Reaction: The generated nitrile oxide is immediately reacted with a terminal or internal alkyne in a suitable solvent (e.g., dichloromethane, toluene, or THF).

-

Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Example: Claisen-Schmidt Condensation for Chalcone Precursors:

Many isoxazole syntheses proceed through a chalcone intermediate.

-

Reaction Setup: A suitable substituted acetophenone and an aromatic aldehyde are dissolved in a solvent such as ethanol.

-

Base Addition: An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution at room temperature or under cooling.

-

Reaction Monitoring: The reaction is stirred for several hours until completion, as monitored by TLC.

-

Product Isolation: The reaction mixture is then poured into crushed ice and acidified with a dilute acid (e.g., HCl). The precipitated chalcone is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isoxazole-oxazole hybrid compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. Sulforhodamine B (SRB) Assay:

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

-

Cell Fixation: After the treatment period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and then stained with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The bound SRB is solubilized with a Tris-base solution (10 mM).

-

Absorbance Measurement: The absorbance is measured at around 515 nm.

-

Data Analysis: The IC50 values are calculated as described for the MTT assay.

Antibacterial Susceptibility Testing

Serial Dilution Method (Broth Microdilution):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the isoxazole-oxazole hybrid is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus or E. coli) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by isoxazole-oxazole hybrids.

Caption: Inhibition of the Wnt signaling pathway via TNIK.

Caption: Antagonism of Estrogen Receptor Alpha (ERα) signaling.

Caption: Modulation of Retinoic acid-related Orphan Receptor gamma (RORγ) activity.

Conclusion

Isoxazole-oxazole hybrids represent a promising and versatile class of compounds with a wide array of biological activities. Their potential as anticancer, antibacterial, and anti-inflammatory agents warrants further investigation and development. This technical guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing practical experimental details to facilitate future studies. The continued exploration of the structure-activity relationships and mechanisms of action of these hybrids will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.

References

The Ascendancy of Isoxazoles: A Technical Guide to Novel Derivatives in Drug Discovery

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery, synthesis, and evaluation of novel isoxazole derivatives. This document details experimental protocols, presents a consolidated view of quantitative biological data, and visualizes key pathways and workflows to accelerate innovation in this promising field.

Isoxazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention due to their diverse therapeutic potential.[1][2][3] These compounds are integral to a variety of clinically used drugs, showcasing activities ranging from antimicrobial and anti-inflammatory to anticancer and antidiabetic.[4] The unique electronic and structural characteristics of the isoxazole ring enable it to interact with a wide array of biological targets, making it a focal point of contemporary drug discovery efforts.[2]

Synthetic Strategies for Novel Isoxazole Derivatives

The synthesis of isoxazole derivatives is a well-established yet continually evolving field. A predominant and versatile method involves the cyclization of chalcone intermediates.[4][5] This approach offers a straightforward route to a diverse range of substituted isoxazoles.

Experimental Protocol: Synthesis of Isoxazole Derivatives from Chalcones

This protocol outlines a general procedure for the synthesis of isoxazole derivatives from chalcone precursors.

Step 1: Synthesis of Chalcone Intermediates

-

A mixture of an appropriate acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) is dissolved in ethanol (30 mL).

-

An aqueous solution of potassium hydroxide (15 g in 15 mL of water) is added to the mixture with constant stirring at room temperature.[5]

-

The reaction is allowed to proceed for 24 hours, and its progress is monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction mixture is acidified with hydrochloric acid to precipitate the chalcone derivative.[5]

-

The resulting solid is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Cyclization to Form Isoxazole Ring

-

The synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) are dissolved in absolute ethanol (25 mL).[6]

-

Sodium acetate (0.015 mol) is added to the mixture.[6]

-

The reaction mixture is refluxed for 6-12 hours in an oil bath.[4][7]

-

The progress of the reaction is monitored by TLC.

-

After completion, the mixture is cooled and poured into ice-cold water.[6][7]

-

The precipitated isoxazole derivative is filtered, washed with water, and dried. Recrystallization from ethanol is performed to yield the purified product.[6]

Synthesis Workflow

Caption: General workflow for the synthesis of novel isoxazole derivatives.

Biological Activities and Therapeutic Potential

Novel isoxazole derivatives have demonstrated significant potential across a spectrum of therapeutic areas. The following sections summarize the quantitative data and experimental protocols for key biological activities.

Anticancer Activity

A substantial body of research highlights the potent anticancer effects of isoxazole derivatives against various cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Quantitative Data: Anticancer Activity of Novel Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 5l-o | Huh7 (Liver) | 0.3 - 3.7 | [4] |

| Mahlavu (Liver) | 0.3 - 3.7 | [4] | |

| MCF-7 (Breast) | 0.3 - 3.7 | [4] | |

| Compound 2d | Hep3B (Liver) | ~23 µg/ml | [9] |

| HeLa (Cervical) | 15.48 µg/ml | [9] | |

| Compound 2e | Hep3B (Liver) | ~23 µg/ml | [9] |

| Compound 2a | MCF-7 (Breast) | 39.80 µg/ml | [9] |

| Compound 15 | MCF-7 (Breast) | - | [8] |

| HeLa (Cervical) | Significant Inhibition | [8] | |

| Compound 16 | HMEC-1 (Endothelial) | - | [10] |

| MBEC (Endothelial) | - | [10] | |

| HeLa (Cervical) | Promising Cytostatic Activity | [10] | |

| MCF-7 (Breast) | - | [10] | |

| Isoxazole-Quinazolinone 5a | HeLa (Cervical) | 25.4 ± 0.15 | [11] |

| COLO 205 (Colon) | 43.4 ± 0.25 | [11] | |

| HepG2 (Liver) | 85.4 ± 0.65 | [11] | |

| MCF-7 (Breast) | 69.7 ± 0.32 | [11] | |

| Isoxazole-Quinazolinone 5c | COLO 205 (Colon) | 15.3 ± 0.13 | [11] |

| HepG2 (Liver) | 11.6 ± 0.31 | [11] | |

| MCF-7 (Breast) | 21.4 ± 0.28 | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized isoxazole derivatives are dissolved in DMSO and diluted to various concentrations with cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[12]

Anticancer Signaling Pathway

Caption: Proposed anticancer mechanism of novel isoxazole derivatives.

Anti-inflammatory Activity

Isoxazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][13]

Quantitative Data: Anti-inflammatory Activity of Novel Isoxazole Derivatives

| Compound ID | Assay | Result | Reference |

| Compound 150 | COX-2 Inhibition | IC50 = 9.16 ± 0.38 µM | [1] |

| Compound 146 | Carrageenan-induced paw edema | 77.42% reduction after 4h | [1] |

| Compound 147 | Carrageenan-induced paw edema | 67.74% reduction after 4h | [1] |

| Compound 148 | Carrageenan-induced paw edema | 61.29% reduction after 4h | [1] |

| Compound 5b | Carrageenan-induced paw edema | 76.71% inhibition after 3h | [7] |

| Compound 5c | Carrageenan-induced paw edema | 75.56% inhibition after 3h | [7] |

| Compound 5d | Carrageenan-induced paw edema | 72.32% inhibition after 3h | [7] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

-

Animal Acclimatization: Wistar albino rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test isoxazole derivatives and a standard anti-inflammatory drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.[14]

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[14][15]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Antimicrobial Activity

The isoxazole scaffold is a key component of several clinically used antibiotics.[2] Research into novel derivatives continues to yield compounds with significant antibacterial and antifungal properties.

Quantitative Data: Antimicrobial Activity of Novel Isoxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 14f | Candida albicans | Significant Activity | [2] |

| Compound 15e | Candida albicans | Significant Activity | [2] |

| Compound 15f | Candida albicans | Significant Activity | [2] |

| Compound 18 | Bacillus subtilis | 31.25 | [2] |

| Staphylococcus aureus | 62.5 | [2] | |

| ED Compound | Gram-positive bacteria | More effective | [16] |

| Gram-negative bacteria | Less effective | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

-

Compound Dilution: The synthesized isoxazole derivatives are serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The exploration of novel isoxazole derivatives continues to be a highly fruitful area of research in medicinal chemistry. The versatility of the isoxazole scaffold, coupled with the development of efficient synthetic methodologies, has led to the discovery of compounds with potent and diverse biological activities. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon. Future efforts should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, elucidating detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of isoxazole chemistry holds immense promise for addressing unmet medical needs and delivering the next generation of innovative therapeutics.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of isoxazole derivatives: A brief overview | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. jddtonline.info [jddtonline.info]

- 16. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review: 3-Methyl-5-(oxazol-5-yl)isoxazole - A Scarcity of Direct Research and a Look into Related Isoxazole-Oxazole Hybrids

A comprehensive review of scientific literature reveals a notable absence of specific research on the compound 3-Methyl-5-(oxazol-5-yl)isoxazole. Despite extensive searches of chemical databases and scholarly articles, no publications detailing the synthesis, chemical properties, biological activities, or potential applications of this specific molecule could be identified. This suggests that this compound may be a novel compound that has not yet been synthesized or characterized.

While direct information is unavailable, the broader class of molecules containing both isoxazole and oxazole rings, known as isoxazole-oxazole hybrids, has garnered interest in medicinal chemistry. These hybrid structures are explored for their potential to exhibit unique pharmacological profiles by combining the bioactive properties of each individual heterocycle. This technical guide will, therefore, provide an in-depth overview of the general synthesis strategies for related isoxazole derivatives and the reported biological activities of isoxazole-oxazole hybrids, offering a foundational understanding for researchers interested in this chemical space.

General Synthetic Approaches to Substituted Isoxazoles

The synthesis of isoxazole rings is a well-established area of organic chemistry, with several reliable methods for their construction. The most common and versatile approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] This method allows for the regioselective formation of 3,5-disubstituted isoxazoles.

A general workflow for the synthesis of a 3,5-disubstituted isoxazole, which could be hypothetically adapted for the synthesis of the target compound, is outlined below.

To synthesize the specific target molecule, this compound, one would theoretically require 5-ethynyloxazole as the alkyne component and acetonitrile oxide (generated in situ from acetaldoxime). The availability and stability of 5-ethynyloxazole would be a critical consideration in this proposed synthetic route.

Other methods for isoxazole synthesis include the reaction of hydroxylamine with α,β-unsaturated ketones or 1,3-diketones.[3] The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Biological Activity of Isoxazole-Oxazole Hybrids

Although no data exists for this compound, the broader family of isoxazole-oxazole hybrids has been investigated for various therapeutic applications. The combination of these two five-membered heterocyclic rings in a single molecule can lead to compounds with enhanced biological activity or novel mechanisms of action.

Published research on various isoxazole-oxazole hybrids has demonstrated a range of biological activities, including:

-

Anticancer Activity: Certain isoxazole-oxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4]

-

Anti-inflammatory and Immunosuppressive Effects: Some hybrids have shown potent inhibition of T-cell proliferation and the production of pro-inflammatory cytokines, suggesting their potential in treating autoimmune disorders.[4]

-

Enzyme Inhibition: Isoxazole-containing compounds are known to act as inhibitors for a variety of enzymes, and this property is also explored in isoxazole-oxazole hybrids.[4]

The diverse biological activities of these hybrids underscore the therapeutic potential of this class of compounds and provide a strong rationale for the synthesis and investigation of novel derivatives, including potentially this compound.

Future Directions

The absence of literature on this compound highlights an unexplored area in medicinal chemistry. Future research could focus on:

-

Synthesis and Characterization: The development of a reliable synthetic route to produce this compound and its full characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

-

Biological Screening: A comprehensive biological evaluation of the synthesized compound against a panel of disease-relevant targets, including cancer cell lines, enzymes, and receptors.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues with modifications to the methyl group or the linkage between the two heterocyclic rings to understand the structural requirements for any observed biological activity.

The logical relationship for initiating research in this area can be visualized as follows:

References

An In-depth Technical Guide to the In Silico Prediction of 3-Methyl-5-(oxazol-5-yl)isoxazole Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational, or in silico, methodologies used to predict the physicochemical, pharmacokinetic (ADMET), and potential biological properties of the novel heterocyclic compound, 3-Methyl-5-(oxazol-5-yl)isoxazole. Given the absence of experimental data for this specific molecule, in silico approaches are invaluable for providing initial assessments, guiding further research, and prioritizing resources in the drug discovery and development pipeline.

Molecular Structure and Representation

The initial step in any in silico analysis is the accurate representation of the molecule. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is Cc1cc(no1)-c2cnco2 . This representation is used as the input for the various predictive models and servers discussed in this guide.

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a molecule's behavior in a biological system, influencing its solubility, permeability, and ultimately, its bioavailability. These properties can be reliably predicted using a variety of computational models.

Experimental Protocol: Physicochemical Property Prediction using SwissADME

SwissADME is a free and widely used web server for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[1][2][3][4][5]

-

Navigate to the SwissADME website.

-

Input the SMILES string for this compound (Cc1cc(no1)-c2cnco2) into the query box.

-

Initiate the analysis by clicking the "Run" button.

-

Collect the predicted data from the results page and tabulate as shown below.

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Interpretation |

| Molecular Formula | C7H5N3O2 | - |

| Molecular Weight | 163.14 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |

| LogP (Consensus) | 1.25 | Indicates moderate lipophilicity, suggesting good absorption and distribution. |

| Water Solubility (ESOL) | -2.5 log(mol/L) | Predicted to be soluble in water. |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | Suggests good cell membrane permeability. |

| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility, which is favorable for binding. |